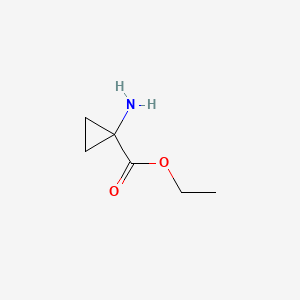
Ethyl 1-aminocyclopropanecarboxylate
Overview
Description
Ethyl 1-aminocyclopropanecarboxylate is a chemical compound with the molecular formula C6H11NO2 . It is also known as 1-Aminocyclopropyl carboxylic acid ethyl ester . The compound is related to a class of proteins known as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is required in the final step of production of ethylene .
Synthesis Analysis
The synthesis of Ethyl 1-aminocyclopropanecarboxylate is related to the production of ethylene. A class of proteins, 1-aminocyclopropane-1-carboxylate oxidase (ACO), is required in the final step of production of ethylene from its immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) . In another study, an efficient manufacturing method of intermediate for (1R,2S)-VCPA by enzymatic desymmetrization of a malonate diester derivative was developed .
Molecular Structure Analysis
The molecular structure of Ethyl 1-aminocyclopropanecarboxylate is represented by the formula C6H11NO2 . The compound has a molecular weight of 129.16 g/mol .
Chemical Reactions Analysis
The chemical reactions involving Ethyl 1-aminocyclopropanecarboxylate are related to the production of ethylene. The compound is functionally related to a cyclopropanecarboxylate . It is also used in solution phase peptide synthesis .
Physical And Chemical Properties Analysis
Ethyl 1-aminocyclopropanecarboxylate is a white, yellow solid, powder . It has a melting point of 114-120 °C . The compound has a molecular weight of 129.16 g/mol, and its exact mass is 129.078978594 g/mol .
Scientific Research Applications
Ethylene Production and Plant Growth
Ethyl 1-aminocyclopropanecarboxylate, as a derivative of 1-aminocyclopropanecarboxylic acid (ACC), plays a significant role in ethylene production in plants. Hoffman et al. (1982) demonstrated that 1-amino-2-ethylcyclopropanecarboxylic acid, a related compound, is converted to butene in plants like apple, cantaloupe, and mung bean, indicating its role in ethylene biosynthesis (Hoffman et al., 1982). This conversion process is vital in various plant physiological processes, including fruit ripening and response to stress.
Enzymatic Activity and Biosynthesis
The enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to ACC, is a key player in ethylene biosynthesis. Jakubowicz (2002) highlighted the enzyme's structure, catalytic activity, and evolutionary relationships, emphasizing its critical role in higher plants' ethylene synthesis (Jakubowicz, 2002).
Ethylene-Independent Growth Regulation
Polko and Kieber (2019) discussed the emerging role of ACC, the direct precursor of ethylene, as a signaling molecule independent of ethylene biosynthesis. They presented new findings on ACC's involvement in regulating plant development, cell wall signaling, and pathogen virulence, suggesting a broader role beyond just being an ethylene precursor (Polko & Kieber, 2019).
ACC Metabolism and Transport
Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants. They emphasized the regulation of ACC synthesis, conjugation, deamination, and transport, noting its impact on plant development and stress responses. Their findings highlight the complex mechanisms of ACC transport and its potential agricultural applications (Vanderstraeten & Van Der Straeten, 2017).
Ethylene Precursor in Plant-Bacterial Interactions
Nascimento, Rossi, and Glick (2018) explored the role of ethylene and ACC in plant-bacterial interactions. They discussed how these compounds modulate plant immune responses, bacterial colonization, and developmental processes, providing insights into the complex dynamics between plants and their associated bacterial communities (Nascimento, Rossi, & Glick, 2018).
Mechanism of Action
Target of Action
Ethyl 1-aminocyclopropanecarboxylate, also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC) . ACC is the direct precursor of the plant hormone ethylene . The primary target of this compound is the enzyme ACC synthase (ACS), which catalyzes the synthesis of ACC from S-adenosyl-L-methionine (SAM) .
Mode of Action
The compound interacts with its target, ACC synthase, to produce ACC, which is subsequently oxidized to ethylene by ACC oxidase (ACO) . This interaction results in the production of ethylene, a gaseous plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Biochemical Pathways
The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACC synthase. The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
Pharmacokinetics
It is known that the compound is a powder and is used in solution phase peptide synthesis . This suggests that it may be soluble in certain solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Ethyl 1-aminocyclopropanecarboxylate is the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Safety and Hazards
Ethyl 1-aminocyclopropanecarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .
properties
IUPAC Name |
ethyl 1-aminocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKHZRAIKUTQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327704 | |
| Record name | ethyl 1-aminocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-aminocyclopropanecarboxylate | |
CAS RN |
72784-47-5 | |
| Record name | ethyl 1-aminocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






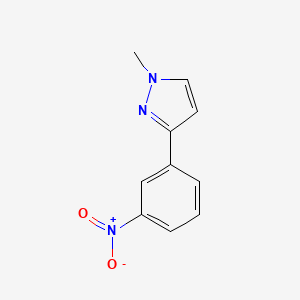
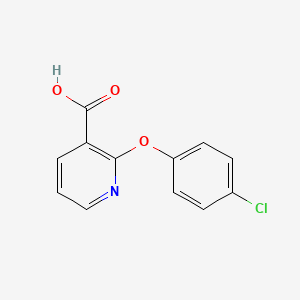
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

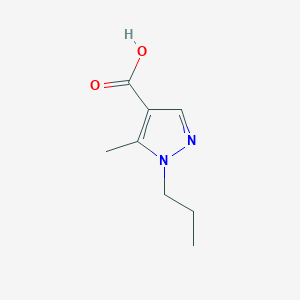
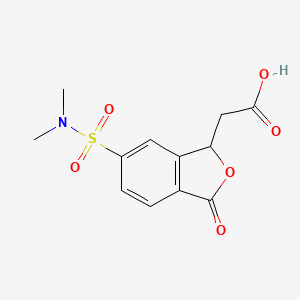
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)
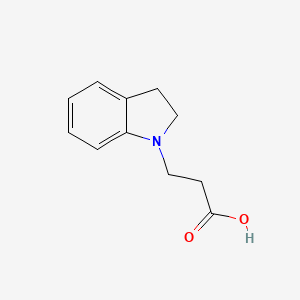
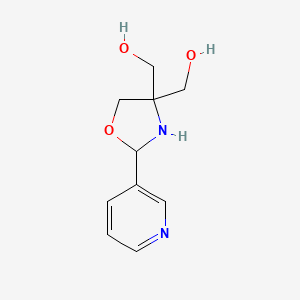

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)